Cas no 92847-88-6 (cyclopropyl(3,4-dimethoxyphenyl)methanone)

cyclopropyl(3,4-dimethoxyphenyl)methanone 化学的及び物理的性質
名前と識別子
-
- Methanone, cyclopropyl(3,4-dimethoxyphenyl)-
- cyclopropyl(3,4-dimethoxyphenyl)methanone
- NS-02218
- AS-871/43476847
- AKOS000346105
- 92847-88-6
- WXDFELRIXYRAFJ-UHFFFAOYSA-N
- MFCD08685667
- CCG-357120
- CS-0259955
- cyclopropyl-(3,4-dimethoxyphenyl)methanone
- 4-cyclopropanoyl-veratrole
- EN300-7436775
- SCHEMBL10413533
-
- インチ: 1S/C12H14O3/c1-14-10-6-5-9(7-11(10)15-2)12(13)8-3-4-8/h5-8H,3-4H2,1-2H3
- InChIKey: WXDFELRIXYRAFJ-UHFFFAOYSA-N
- ほほえんだ: C(C1CC1)(C1=CC=C(OC)C(OC)=C1)=O
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 35.5Ų
cyclopropyl(3,4-dimethoxyphenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7436775-0.5g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 0.5g |
$331.0 | 2024-05-23 | |
Enamine | EN300-7436775-2.5g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 2.5g |
$867.0 | 2024-05-23 | |
Enamine | EN300-7436775-0.25g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 0.25g |
$178.0 | 2024-05-23 | |
1PlusChem | 1P028449-500mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 500mg |
$471.00 | 2024-04-20 | |
1PlusChem | 1P028449-10g |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 10g |
$2411.00 | 2023-12-16 | |
Aaron | AR0284CL-50mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 50mg |
$141.00 | 2025-02-15 | |
Aaron | AR0284CL-250mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 250mg |
$270.00 | 2025-02-15 | |
1PlusChem | 1P028449-50mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 50mg |
$161.00 | 2024-04-20 | |
1PlusChem | 1P028449-100mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 100mg |
$209.00 | 2024-04-20 | |
1PlusChem | 1P028449-250mg |
cyclopropyl(3,4-dimethoxyphenyl)methanone |
92847-88-6 | 95% | 250mg |
$274.00 | 2024-04-20 |
cyclopropyl(3,4-dimethoxyphenyl)methanone 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
cyclopropyl(3,4-dimethoxyphenyl)methanoneに関する追加情報
Introduction to Cyclopropyl(3,4-dimethoxyphenyl)methanone (CAS No. 92847-88-6)
Cyclopropyl(3,4-dimethoxyphenyl)methanone, identified by its Chemical Abstracts Service (CAS) number 92847-88-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework comprising a cyclopropyl group and a 3,4-dimethoxyphenyl moiety, has garnered attention due to its potential applications in synthetic chemistry and medicinal chemistry. The presence of both cyclopropyl and dimethoxyphenyl substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the development of more complex chemical entities.
The structure of Cyclopropyl(3,4-dimethoxyphenyl)methanone is characterized by a ketone functional group positioned between the cyclopropyl ring and the aromatic 3,4-dimethoxyphenyl ring. This arrangement facilitates various chemical transformations, including nucleophilic addition reactions, condensation reactions, and cyclization processes. Such reactivity makes it a versatile building block for constructing more intricate molecular architectures. In recent years, there has been growing interest in exploring the synthetic pathways involving this compound, particularly in the context of developing novel pharmaceuticals and agrochemicals.
One of the most compelling aspects of Cyclopropyl(3,4-dimethoxyphenyl)methanone is its role as a precursor in the synthesis of biologically active molecules. The dimethoxyphenyl group, in particular, is known for its ability to modulate electronic properties and interact with biological targets. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The cyclopropyl ring adds an additional layer of complexity, influencing both the physical properties of the molecule and its interaction with biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of Cyclopropyl(3,4-dimethoxyphenyl)methanone with greater precision. Molecular modeling studies suggest that this compound can adopt multiple conformations depending on its environment, which could be exploited for designing more effective drug candidates. The dimethoxy substitution on the phenyl ring enhances solubility and bioavailability, making it an attractive scaffold for pharmacological applications. Furthermore, the cyclopropyl group can serve as a rigid anchor point for further functionalization.
In the context of drug discovery, Cyclopropyl(3,4-dimethoxyphenyl)methanone has been employed in the synthesis of kinase inhibitors and other targeted therapeutics. The unique combination of substituents allows for fine-tuning of binding affinities and selectivity profiles. For example, modifications to the cyclopropyl ring or the dimethoxyphenyl moiety can significantly alter the pharmacokinetic properties of derived compounds. This flexibility underscores the compound's importance as a synthetic intermediate in medicinal chemistry.
The industrial production of Cyclopropyl(3,4-dimethoxyphenyl)methanone involves multi-step synthetic routes that often require careful optimization to ensure high yields and purity. Common methodologies include Friedel-Crafts acylation followed by reduction or condensation reactions with appropriate reagents. Advances in catalytic processes have also enabled more efficient synthesis methods, reducing waste and improving scalability. These developments are crucial for meeting the demand for this compound in both academic research and commercial applications.
From an environmental perspective, efforts are being made to develop greener synthetic routes for Cyclopropyl(3,4-dimethoxyphenyl)methanone. Solvent-free reactions and catalytic methods that minimize energy consumption are being explored as alternatives to traditional organic synthesis techniques. Such approaches align with broader sustainability goals in the chemical industry and contribute to reducing the ecological footprint of pharmaceutical manufacturing.
The future prospects for Cyclopropyl(3,4-dimethoxyphenyl)methanone are promising, with ongoing research uncovering new synthetic possibilities and applications. As computational tools become more sophisticated, virtual screening methods are being used to identify novel derivatives with enhanced biological activity. Additionally, interdisciplinary collaborations between chemists、biologists、and pharmacologists are expected to yield innovative uses for this compound in drug development.
In conclusion,Cyclopropyl(3,4-dimethoxyphenyl)methanone (CAS No. 92847-88-6) represents a fascinating molecule with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for constructing complex chemical entities,while its potential biological activity continues to drive interest among researchers worldwide。With further advancements in synthetic methodologies and computational modeling,the full potential of this compound is yet to be realized。
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